molecular formula C15H17Cl2NO2S B7909271 Clopidogrel Intermediate

Clopidogrel Intermediate

カタログ番号 B7909271
分子量: 346.3 g/mol
InChIキー: LHHGKVMHRNWRJY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Clopidogrel Intermediate is a useful research compound. Its molecular formula is C15H17Cl2NO2S and its molecular weight is 346.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

  • Clopidogrel Resistance and Pharmacogenetics : Clopidogrel is crucial in managing acute coronary syndromes and is often used with aspirin during coronary artery stent placement. However, some patients exhibit clopidogrel resistance due to variations in the CYP2C19 gene, impacting the drug's effectiveness (Ford, 2009).

  • Comparison with Ticagrelor : In patients with coronary heart disease carrying the CYP2C19 loss-of-function allele, ticagrelor showed a better outcome compared to clopidogrel (Qian et al., 2022).

  • Impact of Omeprazole and CYP2C19 on Clopidogrel : The interaction of omeprazole, a CYP2C19 inhibitor, significantly impacts the formation of clopidogrel's active metabolite, influencing its efficacy (Boulenc et al., 2012).

  • Clopidogrel Metabolism Failure : A study highlighted a case where a patient's failure to metabolize clopidogrel to its active metabolite led to stent thrombosis and clopidogrel-resistance (Beckerath et al., 2005).

  • Genetic Polymorphism and Pharmacokinetics : Research into the pharmacokinetics of clopidogrel and its metabolites in patients with cardiovascular disease showed significant influence of genetic polymorphisms of CYP2C19 (Karaźniewicz-Łada et al., 2014).

  • Cytochrome P450 Polymorphisms : A study found that carriers of the CYP2C19 reduced-function allele had lower levels of clopidogrel's active metabolite, reduced platelet inhibition, and a higher rate of adverse cardiovascular events (Mega et al., 2009).

  • CYP2C19 Polymorphism in Cerebrovascular Disease : CYP2C19 polymorphism was associated with reduced antiplatelet activity of clopidogrel in patients with cerebrovascular disease (Lee et al., 2011).

特性

IUPAC Name

methyl 2-[2-chloro-N-(2-thiophen-2-ylethyl)anilino]acetate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO2S.ClH/c1-19-15(18)11-17(9-8-12-5-4-10-20-12)14-7-3-2-6-13(14)16;/h2-7,10H,8-9,11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHHGKVMHRNWRJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN(CCC1=CC=CS1)C2=CC=CC=C2Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Clopidogrel Intermediate
Reactant of Route 2
Reactant of Route 2
Clopidogrel Intermediate
Reactant of Route 3
Clopidogrel Intermediate
Reactant of Route 4
Reactant of Route 4
Clopidogrel Intermediate
Reactant of Route 5
Clopidogrel Intermediate
Reactant of Route 6
Reactant of Route 6
Clopidogrel Intermediate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。